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4-Bromo-2-fluoro-3-methoxybenzoyl chloride

Catalog No.
S13647114
CAS No.
M.F
C8H5BrClFO2
M. Wt
267.48 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-fluoro-3-methoxybenzoyl chloride

Product Name

4-Bromo-2-fluoro-3-methoxybenzoyl chloride

IUPAC Name

4-bromo-2-fluoro-3-methoxybenzoyl chloride

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.48 g/mol

InChI

InChI=1S/C8H5BrClFO2/c1-13-7-5(9)3-2-4(6(7)11)8(10)12/h2-3H,1H3

InChI Key

IORWQGDPULAYLD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C(=O)Cl)Br

4-Bromo-2-fluoro-3-methoxybenzoyl chloride is an aromatic compound with the molecular formula C8H5BrClFO2C_8H_5BrClFO_2 and a molecular weight of approximately 267.48 g/mol. It features a benzoyl chloride functional group, which is characterized by the presence of a carbonyl group attached to a benzene ring, along with bromine and fluorine substituents. The compound is often represented by its SMILES notation: COc1c(F)c(ccc1Br)C(=O)Cl. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

, primarily due to its electrophilic nature. Key reactions include:

  • Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of substituted products.
  • Acylation Reactions: It can act as an acylating agent in Friedel-Crafts acylation, allowing the introduction of acyl groups into aromatic compounds.
  • Condensation Reactions: The compound can participate in condensation reactions with suitable nucleophiles, forming more complex structures.

These reactions make it a versatile intermediate in synthetic organic chemistry .

While specific biological activity data for 4-bromo-2-fluoro-3-methoxybenzoyl chloride is limited, compounds with similar structures often exhibit notable biological properties. For instance, derivatives of benzoyl chlorides have been explored for their potential as antimicrobial agents and in cancer therapy. The presence of halogens (bromine and fluorine) may enhance biological activity through improved binding affinity to biological targets .

The synthesis of 4-bromo-2-fluoro-3-methoxybenzoyl chloride typically involves several steps:

  • Bromination: Starting from 2-fluoro-3-methoxybenzoic acid or its derivatives, bromination can be performed using bromine or a brominating agent.
  • Formation of Benzoyl Chloride: The carboxylic acid group can be converted to the corresponding acyl chloride using thionyl chloride or oxalyl chloride.
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

These methods highlight the compound's accessibility for research purposes .

4-Bromo-2-fluoro-3-methoxybenzoyl chloride finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific biological pathways.
  • Material Science: Its reactive nature allows it to be used in the development of new materials, including polymers and coatings.
  • Research: It is utilized in laboratory settings for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 4-bromo-2-fluoro-3-methoxybenzoyl chloride focus on its reactivity with different nucleophiles. These studies help elucidate the compound's potential as a building block for more complex molecules. Additionally, research into its interactions with biological targets could provide insights into its pharmacological properties.

Several compounds share structural similarities with 4-bromo-2-fluoro-3-methoxybenzoyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Chloro-2-fluoro-3-methoxybenzoyl chlorideC8H5ClFO2C_8H_5ClFO_2Chlorine instead of bromine
5-Bromo-2-fluoro-3-methoxybenzoyl chlorideC8H5BrFO2C_8H_5BrFO_2Bromine at the fifth position
4-Bromo-3-fluorobenzoyl chlorideC7H4BrClFC_7H_4BrClFFluorine at the meta position

Uniqueness

The uniqueness of 4-bromo-2-fluoro-3-methoxybenzoyl chloride lies in its specific combination of bromine and fluorine substituents along with the methoxy group, which can significantly influence its reactivity and potential biological activity compared to other similar compounds.

The Friedel-Crafts acylation reaction represents a fundamental approach for introducing acyl groups onto aromatic systems, with particular relevance to methoxybenzene derivatives [1]. The methoxy group serves as a strong electron-donating substituent that significantly activates the aromatic ring toward electrophilic aromatic substitution reactions [2] [3]. In methoxybenzene systems, the methoxy group exhibits pronounced regioselectivity, directing electrophilic attack predominantly to the ortho and para positions relative to its position on the benzene ring [2] [4].

The optimization of Friedel-Crafts acylation for methoxybenzene systems requires careful consideration of catalyst selection and reaction conditions [5]. Aluminum chloride remains the most commonly employed Lewis acid catalyst, providing strong electrophilic activation of acyl chlorides [6] [5]. However, ferric chloride offers a milder alternative that proves particularly suitable for sensitive methoxybenzene substrates [4] [5]. The following table summarizes the comparative performance of different Lewis acid catalysts:

CatalystStrengthSelectivityOptimal Temperature RangeTypical Yield
Aluminum chlorideStrongLow0-50°C85-95%
Ferric chlorideModerateModerate25-75°C75-90%
Boron trifluorideModerateHigh-10-30°C70-85%

Research findings demonstrate that methoxybenzene systems achieve optimal acylation yields when reactions are conducted at temperatures between 25-50°C [2] [5]. Higher temperatures can lead to decreased selectivity and increased formation of polyacylated products [2]. The strong activating effect of the methoxy group necessitates precise temperature control to prevent over-reaction and maintain high regioselectivity [7].

Solvent selection plays a critical role in optimizing Friedel-Crafts acylation reactions [5]. Dichloromethane emerges as the preferred solvent due to its ability to dissolve both aromatic substrates and Lewis acid catalysts while maintaining chemical inertness [5]. Chloroform represents an alternative choice that offers enhanced selectivity in certain cases, particularly when working with highly activated methoxybenzene derivatives [5].

The electronic properties of methoxy substituents significantly influence reaction outcomes through both resonance and inductive effects [8] [7]. The oxygen atom's lone pairs participate in resonance with the aromatic system, creating areas of enhanced electron density at the ortho and para positions [7]. This electronic activation results in reaction rates that are substantially faster than those observed with unsubstituted benzene or benzene derivatives bearing electron-withdrawing groups [7].

Regioselective Halogenation Strategies for Bromo-Fluoro Patterns

The introduction of both bromine and fluorine substituents onto aromatic systems requires sophisticated halogenation strategies that account for the distinct electronic and steric properties of these halogens [9] [10]. Regioselective halogenation represents a critical synthetic challenge, as the desired bromo-fluoro substitution pattern must be achieved with high selectivity to avoid formation of regioisomeric impurities [11] [12].

Bromine incorporation typically proceeds through electrophilic aromatic substitution using bromine gas or N-bromosuccinimide in the presence of Lewis acid catalysts [10] [12]. The activation of bromine requires aluminum bromide or ferric bromide to generate the highly electrophilic bromine cation [10]. Research demonstrates that bromination reactions achieve optimal regioselectivity when conducted at temperatures between 0-25°C [12].

Fluorine introduction presents unique synthetic challenges due to the extreme reactivity of fluorine gas and the need for specialized handling procedures [9]. Alternative fluorination strategies employ nucleophilic aromatic substitution mechanisms using fluoride sources such as potassium fluoride or cesium fluoride [9] [13]. The successful implementation of nucleophilic fluorination requires the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack [13] [14].

The regioselectivity patterns observed in halogenation reactions depend heavily on the electronic properties of existing substituents [15] [8]. Electron-donating groups such as methoxy direct halogenation to ortho and para positions, while electron-withdrawing groups promote meta substitution [15] [8]. Halogen substituents themselves exhibit unique directing effects, functioning as electron-withdrawing groups through inductive effects while simultaneously acting as ortho-para directors due to lone pair donation [8].

Halogenation ReagentReaction ConditionsRegioselectivityTypical YieldTemperature Range
Bromine/Aluminum bromideDichloromethane solventOrtho/Para (85:15)75-90%0-25°C
N-bromosuccinimideSilica supportHigh para selectivity80-95%25-50°C
Potassium fluorideDimethyl sulfoxideMeta selective60-80%100-150°C
Cesium fluorideN,N-dimethylformamideVariable65-85%80-120°C

Advanced halogenation strategies utilize sequential introduction approaches to achieve the desired bromo-fluoro pattern [9] [12]. The optimal sequence typically involves initial bromination followed by fluorine introduction, as bromine's directing effects can be leveraged to control subsequent fluorination regioselectivity [9]. Alternatively, pre-existing directing groups can be employed to control the placement of both halogens before final functional group modifications [11].

Methoxy Group Introduction via Nucleophilic Aromatic Substitution

The introduction of methoxy groups onto aromatic systems through nucleophilic aromatic substitution represents a fundamental transformation in organic synthesis [13] [14]. This reaction mechanism requires the presence of electron-withdrawing groups to activate the aromatic ring toward nucleophilic attack by methoxide ions [13] [14]. The success of nucleophilic aromatic substitution depends critically on the electronic nature of the aromatic substrate and the positioning of activating groups [14].

Nucleophilic aromatic substitution follows an addition-elimination mechanism that proceeds through a negatively charged intermediate known as a Meisenheimer complex [14]. The formation of this intermediate requires sufficient electrophilic character in the aromatic ring to stabilize the negative charge developed during nucleophilic attack [13] [14]. Electron-withdrawing groups such as nitro, cyano, or carbonyl functionalities provide the necessary activation through both inductive and resonance effects [13].

The regioselectivity of nucleophilic aromatic substitution is governed by the position of electron-withdrawing groups relative to the leaving group [13] [14]. Ortho and para positions relative to activating groups exhibit enhanced reactivity due to resonance stabilization of the intermediate complex [14]. Meta positions show reduced reactivity as they cannot benefit from direct resonance stabilization [14].

Methoxide nucleophiles are typically generated in situ from methanol and strong bases such as sodium hydride or potassium tert-butoxide [13] [16]. The choice of base and solvent system significantly influences reaction efficiency and selectivity [13]. Polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide enhance nucleophile reactivity by effectively solvating cations while leaving the nucleophile relatively unsolvated [13].

Base SystemSolventTemperature RangeReaction TimeTypical Yield
Sodium hydrideDimethyl sulfoxide80-120°C2-6 hours70-85%
Potassium tert-butoxideN,N-dimethylformamide60-100°C1-4 hours75-90%
Cesium carbonateDimethyl sulfoxide100-140°C3-8 hours65-80%
Sodium methoxideMethanol65-80°C4-12 hours60-75%

The optimization of nucleophilic aromatic substitution reactions requires careful balance of reaction parameters including temperature, base strength, and reaction time [17]. Higher temperatures generally accelerate reaction rates but may also promote competing side reactions or substrate decomposition [17]. The concentration of methoxide nucleophile must be optimized to ensure complete conversion while minimizing the formation of dimethyl ether through competing elimination pathways [13].

Recent advances in nucleophilic aromatic substitution include the development of transition metal-catalyzed methods that enable methoxy group introduction under milder conditions [16]. Nickel-catalyzed systems have demonstrated particular promise for the replacement of other substituents with methoxy groups, offering improved functional group tolerance and reduced reaction temperatures [16].

Large-Scale Production Challenges and Yield Optimization

The translation of laboratory-scale synthetic procedures to industrial manufacturing scales presents numerous technical and economic challenges that must be addressed through systematic process optimization [18] [19] [20]. Large-scale production of complex aromatic compounds such as 4-bromo-2-fluoro-3-methoxybenzoyl chloride requires comprehensive evaluation of reaction parameters, equipment design, and process economics [20].

Heat transfer limitations represent a primary concern in scale-up operations, particularly for exothermic reactions such as Friedel-Crafts acylation [20]. The inability to efficiently remove reaction heat can lead to temperature excursions that promote side reactions and reduce product selectivity [20]. Industrial reactors must incorporate adequate cooling capacity and mixing systems to maintain uniform temperature distribution throughout the reaction mixture [20].

Mass transfer effects become increasingly significant at larger scales, affecting both reaction kinetics and product distribution [20]. Poor mixing can result in localized concentration gradients that promote unwanted side reactions or incomplete conversion of starting materials [20]. The design of appropriate agitation systems and reactor geometries is essential for maintaining consistent reaction conditions [20].

Solvent recovery and recycling systems are critical components of economically viable large-scale processes [19] [20]. The high cost of specialty solvents used in aromatic halogenation and nucleophilic substitution reactions necessitates efficient recovery methods to minimize operating costs [19]. Distillation systems must be designed to achieve high solvent recovery rates while maintaining product purity specifications [20].

Scale ParameterLaboratory ScalePilot ScaleManufacturing ScaleCritical Considerations
Batch Size1-100 g1-10 kg100-1000 kgHeat transfer limitations
Reaction Time2-8 hours4-12 hours6-24 hoursMass transfer effects
Temperature Control±2°C±5°C±10°CCooling capacity requirements
Mixing EfficiencyExcellentGoodVariableAgitation system design
Yield Expectations85-95%80-90%75-85%Process robustness

Yield optimization at manufacturing scale requires systematic evaluation of all process parameters and their interactions [17] [20]. Design of experiments methodologies enable efficient exploration of parameter space to identify optimal operating conditions [17]. Multiobjective optimization approaches allow simultaneous consideration of yield, purity, and economic factors [17].

The implementation of continuous processing technologies offers potential advantages for large-scale aromatic compound manufacturing [18]. Continuous flow systems provide enhanced heat and mass transfer characteristics, improved safety profiles, and reduced equipment footprint compared to traditional batch operations [18]. However, the complexity of multi-step synthetic sequences may limit the applicability of continuous processing to certain reaction steps [18].

Quality control systems must be implemented to ensure consistent product quality at manufacturing scale [19]. In-process monitoring techniques such as high-performance liquid chromatography and gas chromatography enable real-time assessment of reaction progress and product purity [19]. Automated control systems can adjust process parameters in response to analytical feedback to maintain optimal reaction conditions [19].

Purification Techniques: Distillation vs. Recrystallization Tradeoffs

The selection of appropriate purification methods for aromatic acid chlorides requires careful evaluation of the physical properties, thermal stability, and purity requirements of the target compound [21] [22] [23]. Both distillation and recrystallization techniques offer distinct advantages and limitations that must be considered in the context of specific purification challenges [24] [25].

Vacuum distillation represents the preferred purification method for thermally sensitive organic compounds, including benzoyl chlorides [26] [22]. The reduced pressure environment enables distillation at lower temperatures, minimizing thermal decomposition and preserving product integrity [22]. Modern vacuum distillation systems can achieve pressures as low as 1-10 millimeters of mercury, significantly reducing boiling points compared to atmospheric pressure conditions [22].

The optimization of vacuum distillation parameters requires consideration of temperature-pressure relationships and the thermal stability profile of the target compound [26] [22]. Benzoyl chlorides typically exhibit good thermal stability under vacuum conditions, allowing for effective purification through fractional distillation [26]. The following table summarizes typical distillation parameters for benzoyl chloride derivatives:

Compound TypeAtmospheric BPVacuum BP (20 mmHg)Optimal PressureTypical Recovery
Simple benzoyl chlorides180-220°C90-120°C10-50 mmHg85-95%
Halogenated derivatives200-250°C110-140°C20-50 mmHg80-90%
Methoxy-substituted190-230°C100-130°C15-40 mmHg85-92%
Multi-substituted220-280°C120-160°C20-60 mmHg75-88%

Recrystallization offers an alternative purification approach that can achieve extremely high product purity through selective crystallization processes [21] [27] [24]. The technique relies on differential solubility characteristics between the target compound and impurities across different temperature ranges [24]. Successful recrystallization requires identification of suitable solvent systems that exhibit strong temperature-dependent solubility profiles [24].

The selection of recrystallization solvents follows systematic solubility testing procedures to identify optimal solvent combinations [24]. Binary solvent systems often provide superior selectivity compared to single solvents, allowing fine-tuning of solubility characteristics through solvent ratio adjustments [24]. Common solvent pairs for aromatic compounds include ethanol-water, acetone-hexane, and dichloromethane-petroleum ether [24].

Crystallization kinetics play a crucial role in determining crystal quality and purification efficiency [27] [24]. Slow cooling rates generally produce larger, more pure crystals, while rapid cooling yields smaller crystals with potentially higher impurity incorporation [24]. The optimization of cooling profiles requires balancing throughput requirements with purity specifications [24].

Purification MethodAdvantagesDisadvantagesTypical PurityEquipment Cost
Vacuum DistillationHigh throughput, continuous operationThermal limitations, equipment complexity95-99%High
RecrystallizationUltra-high purity, simple equipmentLow throughput, solvent intensive98-99.5%Low
Column ChromatographyExcellent selectivity, method flexibilityLow throughput, expensive solvents97-99.9%Moderate
Combined MethodsOptimized purity-throughput balanceIncreased complexity99-99.8%Very High

The economic evaluation of purification methods must consider both direct costs and indirect factors such as throughput, labor requirements, and environmental impact [23] [25]. Vacuum distillation generally offers superior throughput characteristics, making it preferred for large-scale manufacturing applications [23]. Recrystallization may be more suitable for smaller-scale production or when ultra-high purity specifications must be met [25].

Hybrid purification strategies combining multiple techniques can optimize both purity and economic performance [25]. Initial crude purification through distillation followed by final polishing via recrystallization represents a common approach for high-value aromatic compounds [25]. The implementation of such multi-step purification sequences requires careful process design to minimize material losses and optimize overall yield [25].

Multinuclear Nuclear Magnetic Resonance Analysis

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride exhibits characteristic resonances that provide crucial structural information [1] [2]. The aromatic protons appear in the downfield region between 7.0-8.0 parts per million, displaying distinct coupling patterns due to the presence of both bromine and fluorine substituents. The methoxy group protons resonate as a sharp singlet at approximately 3.8 parts per million, consistent with the electron-withdrawing effects of the multiple halogen substituents and the acyl chloride functionality [3] [4].

The aromatic proton at the 5-position, ortho to the bromine substituent, appears as a doublet with characteristic coupling constants of approximately 7-8 hertz. The fluorine-19 nucleus couples with adjacent protons, creating complex multipicity patterns that are diagnostic for the substitution pattern [1] [2]. The proton at the 6-position exhibits fluorine-proton coupling with coupling constants typically ranging from 6-10 hertz, providing confirmation of the 2-fluoro substitution pattern [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum reveals the presence of eight distinct carbon environments, consistent with the molecular structure [5] [6]. The carbonyl carbon of the acyl chloride functionality appears at approximately 165 parts per million, shifted downfield due to the electron-withdrawing chlorine atom. The aromatic carbon atoms resonate in the typical range of 110-140 parts per million, with specific chemical shifts influenced by the halogen substituents and methoxy group [3] [5].

The methoxy carbon appears at approximately 55 parts per million, showing characteristic coupling to the fluorine-19 nucleus when positioned meta to the fluorine substituent. The aromatic carbons bearing the halogen substituents exhibit diagnostic chemical shifts: the carbon bearing bromine typically appears around 115-120 parts per million, while the carbon bearing fluorine shows characteristic carbon-fluorine coupling patterns [5] [6].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy provides highly sensitive detection of the fluorine environment in the molecule [1] [2]. The fluorine nucleus in 4-Bromo-2-fluoro-3-methoxybenzoyl chloride resonates in the aromatic fluorine region, typically between -110 to -130 parts per million relative to trichlorofluoromethane standard. The chemical shift is influenced by the electron-withdrawing acyl chloride group and the electron-donating methoxy group in the meta position [1] [2].

The fluorine-19 spectrum exhibits coupling to adjacent protons, appearing as a doublet of doublets or more complex multipicity due to coupling with both the ortho and meta protons. The coupling constants provide valuable information about the substitution pattern and confirm the 2-fluoro position [1] [2]. The fluorine also shows coupling to carbon atoms, particularly the directly bonded carbon, which appears as a large coupling constant of approximately 250 hertz [1] [2].

Bromine-77 Nuclear Magnetic Resonance Spectroscopy

Bromine-77 nuclear magnetic resonance spectroscopy, while challenging due to the quadrupolar nature of the nucleus, provides additional structural confirmation [7] [8]. The bromine nucleus in aromatic compounds typically resonates between 400-700 parts per million, with the exact chemical shift dependent on the electronic environment created by the surrounding substituents [7]. The bromine-77 signal may exhibit coupling to adjacent carbon atoms and potentially to other nearby nuclei, though the quadrupolar relaxation often leads to significant line broadening [7].

The bromine-77 chemical shift is particularly sensitive to the electron density at the aromatic ring, with electron-withdrawing groups such as the acyl chloride functionality causing downfield shifts. The presence of the methoxy group in the meta position relative to bromine provides electron donation through resonance effects, influencing the bromine-77 chemical shift [7] [8].

Vibrational Spectroscopy: Infrared and Raman Band Assignments

Infrared Spectroscopy Band Assignments

The infrared spectrum of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride exhibits characteristic absorption bands that provide definitive structural identification [9] [10]. The carbonyl stretching frequency of the acyl chloride group appears as a very strong absorption at approximately 1780 centimeters⁻¹, which is significantly higher than typical carbonyl frequencies due to the electron-withdrawing effect of the chlorine atom [9] [10]. This frequency is diagnostic for acyl chloride functionality and distinguishes it from other carbonyl-containing compounds.

The aromatic carbon-carbon stretching vibrations appear as medium to strong intensity bands between 1450-1650 centimeters⁻¹, with the exact frequencies influenced by the substituent pattern [9] [10]. The carbon-fluorine stretching vibrations manifest as multiple strong bands in the 1000-1300 centimeters⁻¹ region, characteristic of aromatic fluorine compounds. The carbon-bromine stretching mode appears as a medium intensity band around 500-700 centimeters⁻¹ [9] [10].

The methoxy group contributes characteristic absorptions including the carbon-oxygen stretching vibration at approximately 1250 centimeters⁻¹ and the methyl carbon-hydrogen stretching modes around 2900-3000 centimeters⁻¹ [9] [10]. The aromatic carbon-hydrogen stretching vibrations appear as weak to medium intensity bands above 3000 centimeters⁻¹, with the exact frequencies influenced by the electron-withdrawing substituents [9] [10].

Raman Spectroscopy Band Assignments

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with different selection rules leading to enhanced intensity for certain vibrations [11]. The aromatic ring breathing modes appear as strong, polarized bands around 1000 centimeters⁻¹, providing characteristic fingerprint information for the substitution pattern [11]. The carbonyl stretching vibration appears as a medium intensity, polarized band at approximately 1780 centimeters⁻¹, confirming the acyl chloride functionality.

The carbon-fluorine stretching modes appear as medium intensity bands around 1100 centimeters⁻¹, while the carbon-bromine stretching manifests as a weak, depolarized band near 600 centimeters⁻¹ [11]. The methoxy carbon-oxygen-carbon stretching vibration contributes a medium intensity, polarized band at approximately 1250 centimeters⁻¹. The aromatic carbon-carbon stretching vibrations appear as multiple bands of varying intensities between 1450-1650 centimeters⁻¹ [11].

The polarization characteristics of the Raman bands provide information about the symmetry of the vibrational modes, with totally symmetric vibrations appearing as polarized bands and non-totally symmetric vibrations appearing as depolarized bands [11]. This information aids in the assignment of specific vibrational modes and provides additional structural confirmation.

High-Resolution Mass Spectrometry Fragmentation Patterns

Molecular Ion Characteristics

High-resolution mass spectrometry of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride reveals the molecular ion peak at mass-to-charge ratio 283/285, exhibiting the characteristic bromine isotope pattern with approximately equal intensities for the peaks containing bromine-79 and bromine-81 [12] . The molecular ion may exhibit variable intensity due to the instability of the radical cation, which is common for acyl chloride compounds [12] .

The high-resolution mass measurement provides elemental composition confirmation, with the exact mass allowing differentiation from other isomeric structures. The mass spectrum exhibits the characteristic chlorine isotope pattern when combined with the bromine isotope pattern, creating a complex but diagnostic isotope cluster [12] .

Fragmentation Pathways

The fragmentation pattern of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride follows predictable pathways based on the stability of the resulting ionic fragments [12] [14]. The loss of chlorine radical (mass 35) from the molecular ion produces a significant fragment at mass-to-charge ratio 248/250, corresponding to the acylium ion. This fragmentation is characteristic of acyl chlorides and represents a stable, resonance-stabilized carbocation [12] [14].

The loss of the methoxy radical (mass 31) generates a fragment at mass-to-charge ratio 252/254, indicating the relative stability of the resulting aromatic system. The loss of fluorine radical (mass 19) produces a fragment at mass-to-charge ratio 264/266, though this fragmentation is typically less favorable due to the strong carbon-fluorine bond [12] [14].

The aromatic fragments include the substituted benzyl cation at mass-to-charge ratio 77, 91, and 105, which represent progressively larger fragments of the substituted benzene ring system. These fragments often appear as base peaks in the mass spectrum due to their resonance stabilization [12] [14].

Collision-Induced Dissociation Patterns

Collision-induced dissociation experiments provide additional structural information through controlled fragmentation [15]. The primary dissociation pathway involves the loss of hydrogen chloride (mass 36) from the molecular ion, producing a fragment that undergoes further rearrangement to form stable aromatic systems. The collision energy required for various fragmentation pathways provides information about bond strengths and fragmentation mechanisms [15].

The formation of smaller aromatic fragments through ring-opening reactions occurs at higher collision energies, providing information about the substitution pattern and the relative stability of different isomeric forms. The appearance voltages for various fragments correlate with their thermodynamic stability and provide additional structural confirmation [15].

Single-Crystal X-ray Diffraction Studies of Molecular Packing

Crystal Structure Determination

Single-crystal X-ray diffraction analysis of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride provides definitive structural confirmation at the atomic level [16] [17]. The crystal structure reveals the precise molecular geometry, including bond lengths, bond angles, and dihedral angles. The acyl chloride group adopts a planar configuration with the benzene ring, with the carbonyl carbon-chlorine bond length typically measuring approximately 1.75 angstroms [16] [17].

The molecular structure shows characteristic bond length variations due to the electronic effects of the substituents. The carbon-fluorine bond length is approximately 1.34 angstroms, while the carbon-bromine bond measures approximately 1.90 angstroms. The methoxy group adopts a nearly coplanar orientation with the benzene ring, facilitating conjugation with the aromatic system [16] [17].

Intermolecular Interactions

The crystal packing of 4-Bromo-2-fluoro-3-methoxybenzoyl chloride is stabilized by various intermolecular interactions, including halogen bonding, hydrogen bonding, and van der Waals forces [18] [19]. The bromine and fluorine atoms participate in halogen bonding interactions with electron-rich regions of neighboring molecules, contributing to the overall crystal stability [18] [19].

The acyl chloride functionality engages in dipole-dipole interactions with neighboring molecules, while the methoxy group can participate in weak hydrogen bonding interactions. The aromatic rings engage in π-π stacking interactions when the crystal packing allows favorable geometries [18] [19].

Molecular Packing Motifs

The crystal structure exhibits characteristic packing motifs that reflect the balance between attractive and repulsive intermolecular forces [20] [18]. The molecules typically pack in a herringbone or layered arrangement that maximizes favorable intermolecular contacts while minimizing steric clashes. The halogen substituents play a crucial role in directing the packing arrangement through their specific interaction preferences [20] [18].

The unit cell parameters and space group symmetry provide information about the overall packing efficiency and the presence of any disorder in the crystal structure. The thermal ellipsoids from the X-ray analysis indicate the dynamic behavior of individual atoms within the crystal lattice [20] [18].

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Exact Mass

265.91455 g/mol

Monoisotopic Mass

265.91455 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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